![molecular formula C22H27NO2 B10761101 Lobeline, (+)- CAS No. 134-65-6](/img/structure/B10761101.png)
Lobeline, (+)-
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Overview
Description
Lobeline, (+)- is a piperidine alkaloid found in various plants, particularly those in the genus Lobelia, including Indian tobacco (Lobelia inflata), Devil’s tobacco (Lobelia tupa), great lobelia (Lobelia siphilitica), Lobelia chinensis, and Hippobroma longiflora . In its pure form, it is a white amorphous powder that is freely soluble in water . Lobeline has been studied for its potential therapeutic uses, including as a smoking cessation aid and for the treatment of other drug addictions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lobeline can be synthesized through various chemical routes. One common method involves the condensation of 2,6-dimethylpiperidine with benzaldehyde, followed by reduction and cyclization . Another method involves the use of a ring-closing double aza-Michael reaction to synthesize lobelanine, which can then be converted to lobeline .
Industrial Production Methods: Industrial production of lobeline typically involves the extraction of the compound from Lobelia inflata. The plant material is harvested, dried, and then subjected to solvent extraction to isolate lobeline. The extracted compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Lobeline undergoes various chemical reactions, including:
Oxidation: Lobeline can be oxidized to form lobelanidine and other related compounds.
Reduction: Reduction of lobeline can yield lobelanine.
Substitution: Lobeline can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Lobelanidine and related compounds.
Reduction: Lobelanine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Neuroprotective Effects
Lobeline exhibits significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that lobeline can protect dopaminergic neurons from neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). In animal models, lobeline administration has been shown to:
- Alleviate behavioral deficits associated with dopaminergic neuron loss.
- Reduce neurotoxin-induced immunoreactivity loss in critical brain regions like the substantia nigra and striatum.
The proposed mechanism involves the modulation of neurotransmitter systems by inhibiting dopamine reuptake and blocking N-methyl-D-aspartate receptors (NMDARs), which are implicated in excitotoxicity. By preventing excessive calcium influx and oxidative stress associated with NMDAR overactivity, lobeline enhances dopaminergic signaling while mitigating excitotoxic damage .
Cognitive Enhancement
Lobeline has been studied for its effects on learning and memory. In preclinical studies, it has demonstrated the ability to enhance cognitive performance in tasks similar to those improved by nicotine. For example:
- Pretraining with lobeline significantly improved spatial discrimination tasks in rats with septal lesions.
- It also enhanced retention performance in inhibitory avoidance tasks.
These findings suggest that lobeline may modulate cognitive processes through nicotinic receptor pathways distinct from those that produce nicotine's cue effects .
Smoking Cessation
Historically, lobeline has been explored as a potential aid for smoking cessation due to its partial agonist activity at nicotinic receptors. However, clinical evidence supporting its efficacy is limited:
- A review of randomized trials indicated no significant long-term benefits for smoking cessation when using lobeline compared to placebo.
- Some short-term studies showed trends toward efficacy in more dependent smokers but lacked statistical significance.
Despite these findings, ongoing research into novel formulations that enhance bioavailability may yield more promising results .
Isomerization Effects
Recent studies have highlighted the significance of lobeline's isomers (cis and trans forms) on its pharmacological effects. For instance:
Mechanism of Action
Lobeline exerts its effects through multiple mechanisms:
Nicotinic Acetylcholine Receptors: Lobeline acts as a mixed agonist-antagonist at nicotinic acetylcholine receptors, binding at the subunit interfaces of the extracellular domain.
Dopamine Release: It stimulates dopamine release to a moderate extent when administered alone but reduces the dopamine release caused by methamphetamine.
Dopamine and Serotonin Reuptake Inhibition: Lobeline inhibits the reuptake of dopamine and serotonin.
μ-Opioid Receptors: It acts as an antagonist at μ-opioid receptors.
P-Glycoprotein Inhibition: Lobeline is a P-glycoprotein inhibitor, which may reduce chemotherapeutic resistance in cancer.
Comparison with Similar Compounds
Lobeline is unique among similar compounds due to its multiple mechanisms of action and its potential therapeutic uses. Similar compounds include:
Sedamine: An alkaloid found in plants of the genus Sedum, known to inhibit pea seedlings amine oxidase.
Lobeline’s ability to interact with multiple receptor systems and its potential therapeutic applications make it a compound of significant interest in scientific research.
Biological Activity
Lobeline, a piperidine alkaloid derived from the Lobelia plant, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Lobeline is known to interact with various receptors in the central nervous system (CNS) and exhibits multiple pharmacological effects:
- Nicotinic Acetylcholine Receptors (nAChRs) : Lobeline acts as a partial agonist at the α4β2 nAChR with high affinity, which is significant for its role in smoking cessation therapies . It also shows less potent affinity for muscarinic receptors and acetylcholinesterase (AChE) inhibition .
- N-Methyl-D-Aspartate Receptors (NMDAR) : Recent studies indicate that lobeline can block NMDAR activity, providing neuroprotective effects against glutamate-mediated excitotoxicity, a critical factor in neurodegenerative diseases like Alzheimer's .
- Dopamine Transporter Inhibition : Lobeline has been shown to inhibit dopamine uptake, which may contribute to its effects on mood and behavior . Its interaction with the blood-brain barrier (BBB) and vesicular monoamine transporter 2 (VMAT2) further underlines its neuroactive properties .
Biological Activities
Lobeline exhibits a range of biological activities that can be categorized as follows:
- Neuroprotective Effects : Lobeline's ability to protect neurons from excitotoxicity has been demonstrated in various models. It has shown promise in alleviating symptoms associated with Parkinson’s disease by protecting dopaminergic neurons .
- Anxiolytic and Antidepressant Activities : The compound has been recognized for its anxiolytic and antidepressant effects, potentially making it a candidate for treating anxiety disorders .
- Anticonvulsant Activity : Research indicates that lobeline possesses anticonvulsant properties, enhancing GABAergic activity in the brain .
Data Tables
The following table summarizes key findings from recent studies on lobeline's biological activity:
Case Studies
- Parkinson's Disease Model : In a study involving MPTP-induced Parkinsonian symptoms in rats, lobeline administration significantly improved locomotor activity compared to controls. This suggests a protective role against dopaminergic neuron loss .
- Alzheimer’s Disease Research : A recent investigation highlighted lobeline's potential as an AChE inhibitor, showing higher affinity for AChE than butyrylcholinesterase (BChE). This suggests possible applications in Alzheimer's treatment by mitigating cholinergic deficits .
- Smoking Cessation Trials : Clinical trials have indicated that lobeline may assist in reducing nicotine dependence through its action on nAChRs, providing a basis for further development as a therapeutic agent for smoking cessation .
Properties
Key on ui mechanism of action |
Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration. |
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CAS No. |
134-65-6 |
Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone |
InChI |
InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m1/s1 |
InChI Key |
MXYUKLILVYORSK-QHAWAJNXSA-N |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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